![molecular formula C8H8N2O B12327481 4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl-](/img/structure/B12327481.png)
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-aminopyridin-2(1H)-ones with 2,2-dihydroxy-1-arylethan-1-ones and 4-hydroxy-2H-pyran-2-ones in water. This one-pot three-component reaction provides a straightforward and efficient approach to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce reduced derivatives of the compound.
科学的研究の応用
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl- involves its interaction with specific molecular targets. As an inhibitor of Casein kinase 1 alpha and/or delta (CSNK1α and/or 6), the compound interferes with the kinase activity, leading to the modulation of various signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
3-amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one: This compound shares a similar core structure but has different substituents, leading to distinct biological activities.
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5,6,7-tetrahydro-2-[5-methoxy-2-(3-quinolinyl)-4-pyrimidinyl]: Another related compound with variations in the fused ring system and substituents.
Uniqueness
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl- stands out due to its specific inhibitory activity against Casein kinase 1 alpha and/or delta, making it a valuable compound for research in proliferative disorders. Its unique structural features also provide opportunities for the development of novel therapeutic agents.
特性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
2-methyl-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H8N2O/c1-5-4-6-7(10-5)2-3-9-8(6)11/h2-4,6H,1H3,(H,9,11) |
InChIキー |
UAVWWUBYIUTQDY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2C(=N1)C=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


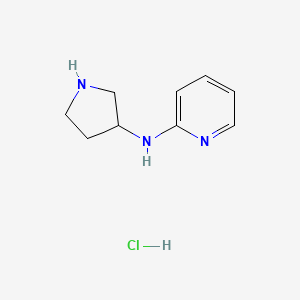
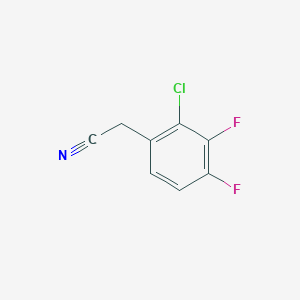
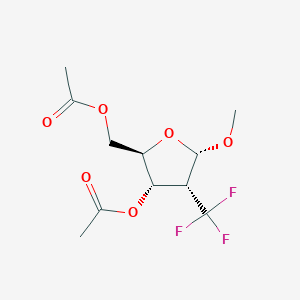

acetic acid](/img/structure/B12327414.png)

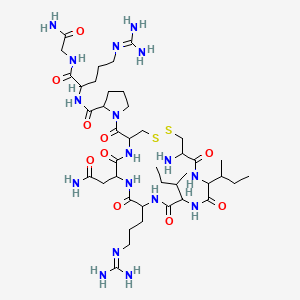
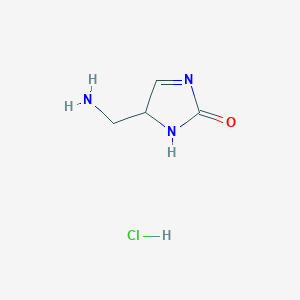
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate](/img/structure/B12327432.png)
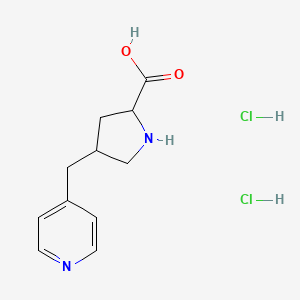
![4H-Pyrrolo[3,2-c]pyridin-4-one, 3-amino-1,5-dihydro-](/img/structure/B12327451.png)

![isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B12327466.png)

